![molecular formula C13H16N4OS B12868438 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with N-o-tolyl-acetamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times compared to traditional thermal methods . The reaction conditions often involve the use of alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide .
Chemical Reactions Analysis
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antifungal agent . Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases .
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, ultimately leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and 2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol . These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-17-11(15-16-13(17)19)8-12(18)14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,19) |
InChI Key |
RYFYQFPOSACAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
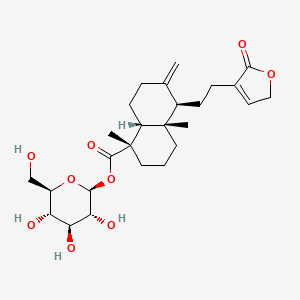
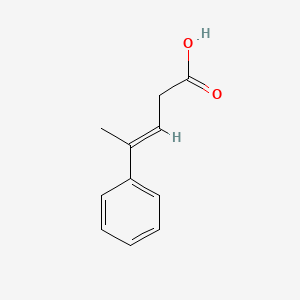
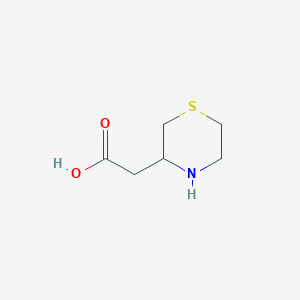
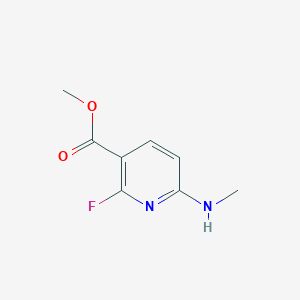
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
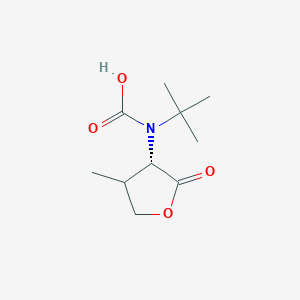
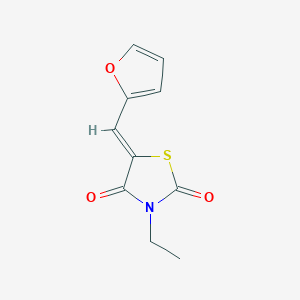
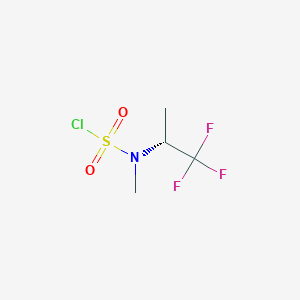
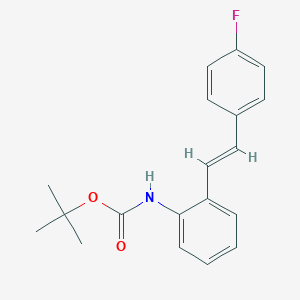
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)

![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)
